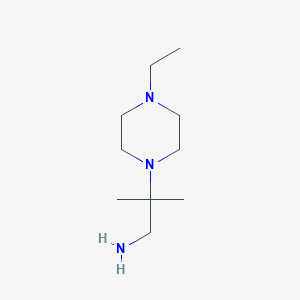

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine

Description

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-4-12-5-7-13(8-6-12)10(2,3)9-11/h4-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKLDYLDJQCZNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429357 | |

| Record name | 2-(4-ETHYL-1-PIPERAZINYL)-2-METHYL-1-PROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891643-94-0 | |

| Record name | 2-(4-ETHYL-1-PIPERAZINYL)-2-METHYL-1-PROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Piperazine Derivatives

The core step in the synthesis is the alkylation of the piperazine nitrogen with an ethyl group. This can be achieved by reaction of piperazine with ethyl halides (e.g., ethyl bromide or ethyl chloride) under controlled conditions:

- Reaction conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Temperature: Mild heating (e.g., 40–80°C) to facilitate nucleophilic substitution.

- Base: Use of a mild base like potassium carbonate to scavenge the released halide acid.

This step yields 4-ethylpiperazine intermediates, which are key for subsequent functionalization.

Introduction of the 2-Methyl-1-propanamine Side Chain

The attachment of the 2-methyl-1-propanamine moiety can be performed via reductive amination or nucleophilic substitution:

- Reductive amination: Reacting the 4-ethylpiperazine intermediate with an appropriate aldehyde or ketone (e.g., 2-methylpropanal) in the presence of a reducing agent such as sodium cyanoborohydride.

- Nucleophilic substitution: Using a haloalkylamine derivative to alkylate the piperazine nitrogen.

These reactions require careful control of pH and temperature to maximize selectivity.

Purification and Crystallization

Post-synthesis, purification steps such as:

- Extraction: Using organic solvents to remove impurities.

- Crystallization: Employing solvents like cyclohexane or methyl tert-butyl ether at low temperatures (0 to 15°C) to obtain crystalline forms.

Seeding with crystalline forms can enhance polymorphic purity and yield.

Detailed Process Parameters and Research Findings

Based on patent literature and experimental data, the following parameters are critical:

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Alkylation of piperazine | Solvent: DMF or acetonitrile Temp: 40–80°C |

Use of base (e.g., K2CO3) to neutralize HX byproduct |

| Reductive amination | Reducing agent: NaBH3CN pH: 6–7 Temp: RT–40°C |

Controlled addition to avoid over-reduction |

| Crystallization | Solvent: methyl tert-butyl ether/cyclohexane Temp: 0–15°C |

Seeding with crystalline form enhances yield and polymorphic stability |

| Drying | Vacuum drying or freeze drying | Ensures removal of residual solvents and moisture |

Advanced Techniques for Solid-State Forms

While the compound itself is an amine, related compounds with piperazinyl groups have been studied for their solid-state forms, which influence stability and bioavailability:

- Amorphous and crystalline forms can be prepared by dissolving the compound in solvent mixtures (e.g., dichloromethane and methanol) followed by solvent removal under reduced pressure or controlled precipitation.

- Seeding techniques are used to control polymorph formation, with temperatures carefully maintained between -30°C and 40°C during crystallization.

- Particle size distribution is monitored to ensure uniformity, with typical D(0.1), D(0.5), and D(0.9) values indicating fine control over particle size.

These techniques, while more commonly applied to related benzimidazole and piperidinyl compounds, provide useful insights into optimizing the preparation of piperazinyl derivatives.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Outcome/Remarks |

|---|---|---|---|

| Piperazine alkylation | N-alkylation with ethyl halide | Ethyl bromide/chloride, base, DMF | Formation of 4-ethylpiperazine |

| Side chain introduction | Reductive amination or substitution | 2-methylpropanal, NaBH3CN | Attachment of 2-methyl-1-propanamine |

| Purification | Extraction, crystallization | Methyl tert-butyl ether, cyclohexane, low temp | High purity crystalline product |

| Solid state form control | Solvent dissolution, seeding | Dichloromethane/methanol, seeding | Polymorphic purity and stability |

Research Findings and Industrial Relevance

- The alkylation and reductive amination steps are well-established and yield high-purity intermediates essential for the final compound.

- Control of crystallization parameters significantly affects the physical properties, including stability and solubility, critical for pharmaceutical applications.

- Seeding and temperature control during crystallization have been shown to enhance yield and polymorphic stability, reducing batch-to-batch variability.

- The use of polar aprotic solvents and mild bases minimizes side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

Cancer Treatment

One of the primary applications of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine is in cancer therapy. It has been identified as a potential inhibitor of cyclin-dependent kinases (CDK) such as CDK4 and CDK6, which are critical in regulating the cell cycle. This inhibition can lead to reduced cell proliferation in cancers characterized by abnormal growth patterns, such as:

- Breast Cancer

- Colorectal Cancer

- Lung Cancer

- Prostate Cancer

Studies indicate that compounds similar to this compound can effectively cross the blood-brain barrier, making them suitable for treating brain tumors like glioblastoma and medulloblastoma .

Neuroprotective Effects

Research suggests that this compound may exhibit neuroprotective properties due to its interaction with neurotransmitter systems. These effects could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulating neurotransmitter release and receptor activity, potentially leading to improved cognitive function and reduced neurodegeneration.

Antiparasitic Activity

Preliminary studies have shown that derivatives of this compound may possess antiparasitic properties. For instance, compounds with similar structures have demonstrated activity against Trypanosoma brucei and Leishmania major, indicating potential use in treating parasitic infections .

Case Study 1: Cancer Inhibition

A study investigated the effects of a related compound on CDK4/6 inhibition in various cancer cell lines. Results indicated significant reduction in cell viability and proliferation rates in breast cancer cell lines treated with the compound, showcasing its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.5 | CDK4/6 Inhibition |

| HCT116 (Colorectal) | 0.7 | CDK4/6 Inhibition |

| A549 (Lung Cancer) | 0.6 | CDK4/6 Inhibition |

Case Study 2: Neuroprotection

In a model of neurodegeneration, administration of the compound showed promising results in preserving neuronal integrity and function. The study highlighted its ability to modulate glutamate receptors, reducing excitotoxicity associated with neurodegenerative conditions.

| Treatment Group | Neuronal Survival (%) | Glutamate Levels (µM) |

|---|---|---|

| Control | 60 | 10 |

| Compound Treatment | 85 | 5 |

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine involves its interaction with specific molecular targets. For example, piperazine derivatives are known to interact with neurotransmitter receptors in the brain, which can influence neurological functions. The exact molecular pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine include other piperazine derivatives such as:

- 2-(4-Methyl-1-piperazinyl)-ethylamine

- 2-(4-Ethyl-1-piperazinyl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (Blonanserin)

Uniqueness

What sets this compound apart from other similar compounds is its specific chemical structure, which imparts unique properties and potential applications. For instance, its ethyl and methyl substitutions on the piperazine ring can influence its biological activity and chemical reactivity, making it a valuable compound for research and industrial applications.

Biological Activity

2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is a common motif in various biologically active compounds. Its structure can be represented as follows:

- Chemical Formula : C_{10}H_{18}N_{2}

- Molecular Weight : 170.26 g/mol

The presence of the ethyl and methyl groups on the piperazine enhances its lipophilicity, which may influence its biological activity.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Piperazine derivatives are known to modulate various neurotransmitter receptors, particularly:

- Serotonin Receptors : It may act as a serotonin reuptake inhibitor (SSRI), potentially influencing mood and anxiety levels.

- Dopamine Receptors : The compound may also interact with dopamine receptors, which are crucial in regulating mood, cognition, and motor control.

Biological Activities

Research has indicated multiple biological activities associated with this compound:

- Antidepressant Activity : Studies suggest that compounds with similar structures exhibit antidepressant-like effects by inhibiting serotonin reuptake and acting on serotonin receptors .

- Antimicrobial Properties : Some piperazine derivatives show promising antibacterial activity against various pathogens .

- Neuroprotective Effects : The compound may have potential neuroprotective effects due to its interaction with neurotransmitter systems involved in neurodegenerative diseases .

Case Studies and Experimental Data

Several studies have investigated the biological activity of piperazine derivatives, including this compound. Here are some key findings:

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Ethyl-1-piperazinyl)-2-methyl-1-propanamine, and how can reaction conditions be optimized for yield?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or coupling reactions using piperazine derivatives. For example, a two-step protocol may include:

- Step 1: Reacting 4-ethylpiperazine with a halogenated precursor (e.g., 2-bromo-2-methylpropanamine) in polar aprotic solvents like DMSO or DMF at elevated temperatures (120°C) for 18–24 hours .

- Step 2: Purification via column chromatography or recrystallization.

Optimization: Vary solvent polarity (DMF vs. acetonitrile), adjust stoichiometric ratios of reactants, and employ microwave-assisted synthesis to reduce reaction time. Monitoring intermediates via TLC or HPLC ensures progress .

Basic: How should researchers address solubility challenges of this compound in aqueous buffers during in vitro assays?

Methodological Answer:

Due to low aqueous solubility (<0.5 mg/mL in PBS), prepare stock solutions in DMF or DMSO (3–10 mg/mL) and dilute into assay buffers (e.g., PBS) while ensuring organic solvent content ≤1% to avoid cytotoxicity. For higher concentrations, use co-solvents like ethanol or cyclodextrin-based formulations. Pre-warm solutions to 37°C and sonicate briefly to enhance dispersion .

Advanced: How can factorial design be applied to optimize the synthesis parameters of this compound?

Methodological Answer:

A 2<sup>k</sup> factorial design is ideal for evaluating multiple variables (e.g., temperature, solvent, catalyst loading). For example:

- Factors: Temperature (80°C vs. 120°C), solvent (DMF vs. acetonitrile), and reaction time (12 vs. 24 hours).

- Responses: Yield, purity, and byproduct formation.

Use ANOVA to identify significant factors and interactions. Follow up with a central composite design (CCD) to pinpoint optimal conditions. Software like Minitab or Design-Expert automates analysis and generates response surface models .

Advanced: What computational strategies are effective in predicting the receptor binding affinity of piperazine derivatives like this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions with target receptors (e.g., dopamine or serotonin receptors) using software like GROMACS or AMBER. Focus on hydrogen bonding and hydrophobic interactions at the binding pocket.

- Quantum Mechanical (QM) Calculations: Use Gaussian or ORCA to analyze electronic properties (e.g., charge distribution) influencing binding.

- Machine Learning (ML): Train models on existing piperazine-receptor affinity data to predict binding scores. Tools like AutoDock Vina integrate ML for docking studies .

Advanced: How can conflicting data regarding the biological activity of this compound across different studies be systematically resolved?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies and apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity.

- Experimental Replication: Standardize assay conditions (e.g., cell lines, buffer pH, incubation time) to eliminate variability. For example, use HEK293 cells transfected with uniform receptor expression levels.

- Mechanistic Studies: Employ knockout models or siRNA silencing to confirm target specificity. Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Basic: What spectroscopic and crystallographic methods are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: Analyze <sup>1</sup>H and <sup>13</sup>C spectra to verify substituent positions on the piperazine ring. Key peaks include N-CH2 resonances at δ 2.4–3.0 ppm and methyl groups at δ 1.2–1.5 ppm .

- X-ray Crystallography: Grow single crystals via slow evaporation in ethanol/water mixtures. Resolve the crystal structure to confirm stereochemistry and intramolecular hydrogen bonding patterns .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula with <1 ppm mass accuracy.

Advanced: What strategies are recommended for scaling up the synthesis of this compound while maintaining reproducibility?

Methodological Answer:

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Design of Experiments (DoE): Use a split-plot design to account for batch-to-batch variability in large-scale reactors.

- Quality by Design (QbD): Define critical quality attributes (CQAs) like purity and particle size, and establish a design space for scalable parameters (e.g., agitation rate, cooling rate) .

Advanced: How can researchers investigate the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In Vitro Hepatocyte Assays: Incubate the compound with primary hepatocytes (human or rodent) and quantify parent compound degradation via LC-MS/MS over 24 hours.

- CYP450 Inhibition Screening: Use fluorogenic substrates to assess inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6).

- Pharmacokinetic Modeling: Fit data to a two-compartment model using software like Phoenix WinNonlin to estimate clearance and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.